molecular formula C27H27F3N6O6S B11083465 1-(4-Nitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)-4-(phenylsulfonyl)piperazine

1-(4-Nitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)-4-(phenylsulfonyl)piperazine

Cat. No.: B11083465
M. Wt: 620.6 g/mol
InChI Key: WLZBIGLNDBDBCV-UHFFFAOYSA-N
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Description

1-(4-Nitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)-4-(phenylsulfonyl)piperazine is a complex organic compound characterized by its unique structure, which includes nitro, trifluoromethyl, and piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)-4-(phenylsulfonyl)piperazine typically involves multiple steps, including nitration, sulfonylation, and piperazine ring formation. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)-4-(phenylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are frequently used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(4-Nitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)-4-(phenylsulfonyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Nitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups may play a role in modulating the compound’s reactivity and binding affinity to target proteins or enzymes. The piperazine ring can enhance the compound’s solubility and bioavailability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Aniline, 2-nitro-4-trifluoromethyl-: Shares the trifluoromethyl and nitro groups but lacks the piperazine and sulfonyl functionalities.

    4-(2-Nitro-4-(trifluoromethyl)phenyl)piperazin-1-yl)(phenyl)methanone: Similar structure but with different functional groups.

Uniqueness

1-(4-Nitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)-4-(phenylsulfonyl)piperazine is unique due to its combination of nitro, trifluoromethyl, piperazine, and sulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H27F3N6O6S

Molecular Weight

620.6 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-[4-nitro-3-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]phenyl]piperazine

InChI

InChI=1S/C27H27F3N6O6S/c28-27(29,30)20-6-8-23(26(18-20)36(39)40)32-10-12-33(13-11-32)25-19-21(7-9-24(25)35(37)38)31-14-16-34(17-15-31)43(41,42)22-4-2-1-3-5-22/h1-9,18-19H,10-17H2

InChI Key

WLZBIGLNDBDBCV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCN(CC3)C4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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